Enhanced Lipophilicity and Hydrogen-Bonding Capacity Over the Methylamino Analog
The target compound exhibits a calculated logP (cLogP) of 1.48 compared to an estimated cLogP of ~0.5 for the methylamino analog (4-chloro-2-methyl-5-(methylamino)pyridazin-3(2H)-one), indicating improved membrane permeability while maintaining acceptable aqueous solubility . The target compound possesses 5 hydrogen-bond acceptors (vs. 3 for the methylamino analog) and 1 hydrogen-bond donor, enabling additional specific interactions with bromodomain binding pockets . These differences are critical for optimizing cellular target engagement, as the methylamino analog required extensive further optimization to achieve cell penetrance [1].
| Evidence Dimension | Calculated partition coefficient (cLogP) and hydrogen-bond acceptor count |
|---|---|
| Target Compound Data | cLogP 1.48, HBA 5, HBD 1, TPSA 59.81 Ų, MW 264.71 |
| Comparator Or Baseline | 4-Chloro-2-methyl-5-(methylamino)pyridazin-3(2H)-one: cLogP ~0.5, HBA 3, HBD 1, TPSA ~50 Ų, MW 173.60 |
| Quantified Difference | ΔcLogP ≈ +0.98; ΔHBA = +2; improved permeability-lipophilicity balance |
| Conditions | Computed properties from Leyan vendor datasheet (target compound) and ChemSpider (methylamino analog) |
Why This Matters
The higher lipophilicity and additional hydrogen-bonding capacity of the target compound position it as a more advanced starting point for cell-active bromodomain probe development, potentially reducing the number of synthetic iterations required to achieve cellular potency.
- [1] Humphreys, P. G.; et al. J. Med. Chem. 2017, 60 (2), 695–709. View Source
